

# 4-Bromo-2,6-difluoroiodobenzene molecular weight

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## Compound of Interest

Compound Name: 4-Bromo-2,6-difluoroiodobenzene

Cat. No.: B060733

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An In-depth Technical Guide to **4-Bromo-2,6-difluoroiodobenzene**: A Versatile Halogenated Building Block

## Authored by a Senior Application Scientist

### Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of polyhalogenated aromatic compounds is a cornerstone of innovation. **4-Bromo-2,6-difluoroiodobenzene** (CAS No. 160976-02-3) has emerged as a particularly valuable building block.<sup>[1]</sup> Its trifunctional nature, featuring bromine, iodine, and two fluorine atoms on a benzene ring, offers a rich platform for selective and sequential chemical modifications. This guide provides an in-depth analysis of its properties, synthesis, applications, and handling, tailored for researchers, scientists, and professionals in drug development. The differential reactivity of the carbon-iodine and carbon-bromine bonds is central to its utility, allowing for a stepwise introduction of diverse functionalities through reactions like palladium-catalyzed cross-couplings.<sup>[1]</sup>

## Physicochemical and Spectroscopic Profile

**4-Bromo-2,6-difluoroiodobenzene** is an off-white to light brown solid at room temperature.<sup>[2]</sup> Its key physical and chemical properties are summarized below, providing a foundational dataset for experimental design. The molecular structure presents distinct halogen

environments, which are crucial for its reactivity and can be characterized using various spectroscopic techniques.

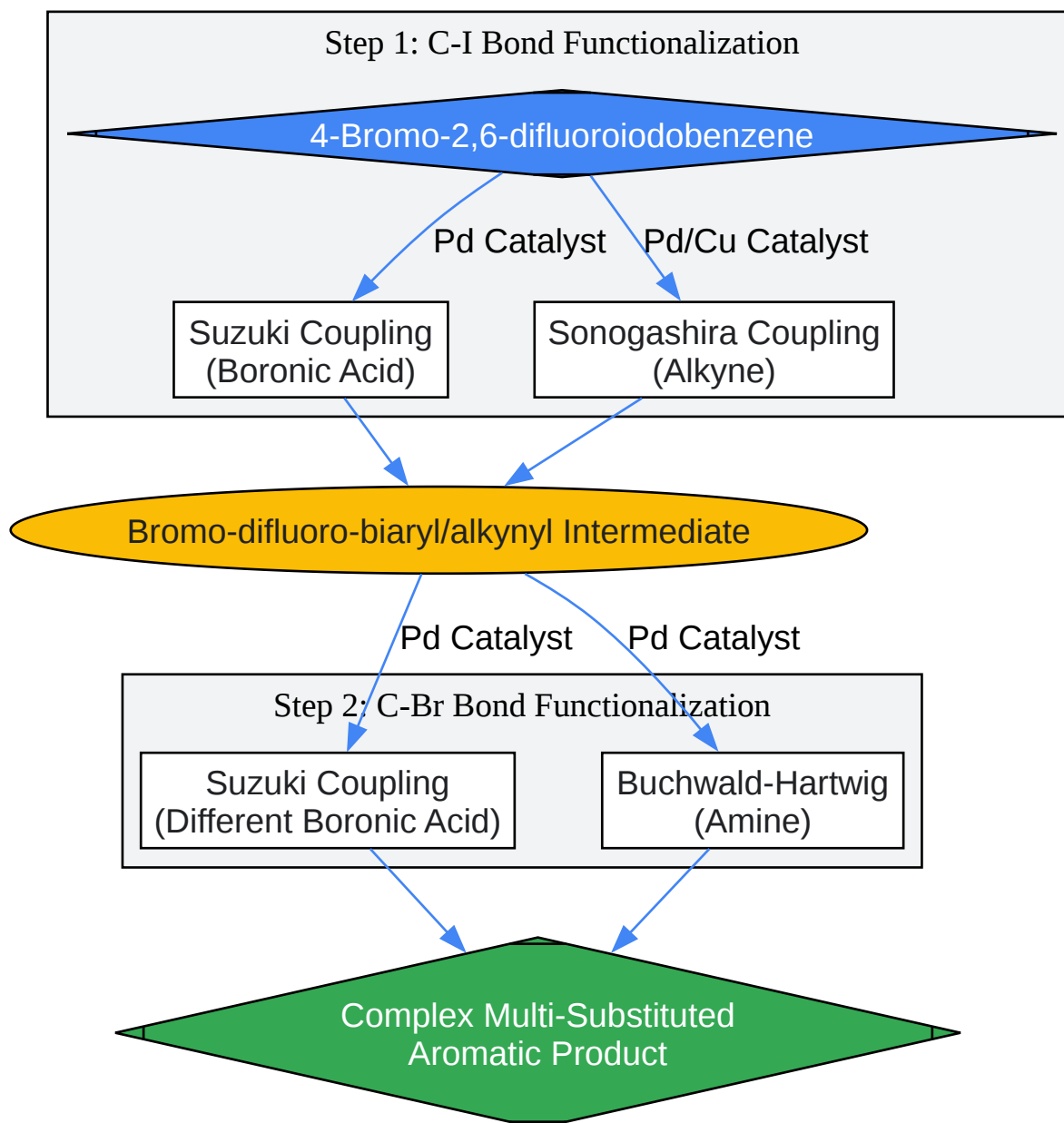
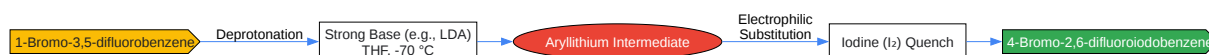
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>2</sub> I	[2][3]
Molecular Weight	318.89 g/mol	[2][3][4]
CAS Number	160976-02-3	[2][3]
Melting Point	40-41 °C	[2][5]
Boiling Point	236.1 ± 35.0 °C (Predicted)	[2][5]
Density	2.342 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][5]
Appearance	Off-white to light brown solid	[2]
Storage Conditions	2-8°C, sealed in dry, dark place	[2][4]

## Synthesis and Reaction Mechanisms

The primary synthetic route to **4-Bromo-2,6-difluoriodobenzene** starts from the readily available precursor, 1-Bromo-3,5-difluorobenzene.[6][7][8] The process involves a directed ortho-metalation followed by iodination.

## Conceptual Synthesis Workflow

The synthesis leverages the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the adjacent aromatic protons. This allows for regioselective deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting aryllithium intermediate is then quenched with an iodine source to yield the final product.



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Caption: Sequential functionalization pathway using **4-Bromo-2,6-difluoriodobenzene**.

## Role in Medicinal Chemistry and Materials Science

The fluorine atoms in the molecule are not merely passive substituents. They play a critical role in modulating the electronic properties of the aromatic ring and influencing the physicochemical properties of the final product. [1] In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. [1][9] In materials science, this compound serves as a precursor for:

- **Liquid Crystalline Compounds:** It is used to prepare 4-bromo-2,6-difluorobenzonitrile, an intermediate for liquid crystals. [2]
- **Photoactive Materials:** It is a key reactant in the synthesis of ortho-fluoroazobenzenes, which have applications in molecular switches, sensors, and data storage. [2]

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the selective Suzuki-Miyaura coupling at the C-I position.

**Objective:** To synthesize 4-bromo-2,6-difluoro-1,1'-biphenyl from **4-Bromo-2,6-difluoroiodobenzene** and phenylboronic acid.

**Materials:**

- **4-Bromo-2,6-difluoroiodobenzene** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- $\text{Pd(PPh}_3)_4$  (0.03 eq)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (3.0 eq)
- Toluene/Water (4:1 mixture)
- Nitrogen or Argon gas supply

**Procedure:**

- Inert Atmosphere: To a flame-dried round-bottom flask, add **4-Bromo-2,6-difluoroiodobenzene**, phenylboronic acid, and potassium carbonate.
- Catalyst Addition: Add the palladium catalyst, Pd(PPh<sub>3</sub>)<sub>4</sub>.
- Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical self-validating step; an incomplete purge will result in catalyst degradation and low yield.
- Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
- Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material validates reaction completion.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Safety, Handling, and Storage

As a halogenated irritant, proper handling of **4-Bromo-2,6-difluoroiodobenzene** is essential to ensure laboratory safety.

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. [10][11]\* Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [10][12]\* First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. [11] \* Eye Contact: Rinse cautiously with water for several minutes. [11] \* Inhalation: Move to fresh air. [11]\* Storage: Store in a tightly sealed container in a cool, dry, and dark place (recommended 2-8 °C) away from incompatible materials like strong oxidizing agents. [2][13]\* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [14][15]

## Conclusion

**4-Bromo-2,6-difluoroiodobenzene** is a high-value intermediate that provides a powerful platform for the efficient synthesis of complex molecules. Its unique structure, featuring three different and selectively addressable halogen atoms, allows for streamlined synthetic pathways that are crucial in the fast-paced fields of drug discovery and materials science. Understanding its chemical properties, reactivity, and handling requirements enables researchers to fully leverage its synthetic potential, accelerating innovation and the development of next-generation pharmaceuticals and advanced materials.

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